REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[CH2:16][CH3:17]>CC(C)=O.[I-].[K+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:15][CH2:16][CH3:17])=[CH:4][CH:3]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
8.65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
83 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the acetone removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an amber oil
|
Type
|
CUSTOM
|
Details
|
This was purified by gradient elution with 20% ethyl acetate/isohexane through a silica gel Mega Bond Elut column
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |